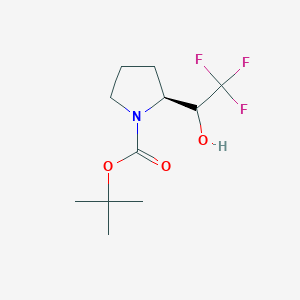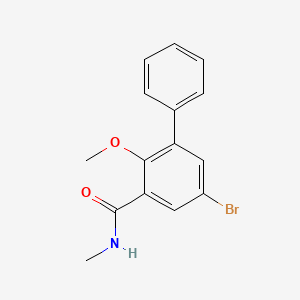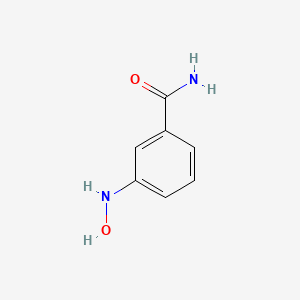
1-Ethyl-4-methoxy-2-methylbenzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Ethyl-4-methoxy-2-methylbenzene is an aromatic compound with the molecular formula C10H14O It is a derivative of benzene, characterized by the presence of an ethyl group, a methoxy group, and a methyl group attached to the benzene ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1-Ethyl-4-methoxy-2-methylbenzene can be synthesized through electrophilic aromatic substitution reactions. One common method involves the alkylation of 4-methoxy-2-methylbenzene with ethyl halides in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction typically proceeds under anhydrous conditions to prevent the hydrolysis of the catalyst .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency. Additionally, purification steps such as distillation or recrystallization are employed to obtain the desired product with high purity .
Analyse Chemischer Reaktionen
Types of Reactions: 1-Ethyl-4-methoxy-2-methylbenzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or alkanes using reagents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a metal catalyst.
Substitution: Electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation, can introduce different functional groups onto the benzene ring
Common Reagents and Conditions:
Oxidation: KMnO4, CrO3, acidic or basic conditions.
Reduction: LiAlH4, H2 with metal catalysts (e.g., Pd/C).
Substitution: HNO3/H2SO4 for nitration, SO3/H2SO4 for sulfonation, and halogens (Cl2, Br2) with FeCl3 or AlCl3 as catalysts
Major Products Formed:
Oxidation: Carboxylic acids.
Reduction: Alcohols, alkanes.
Substitution: Nitro, sulfonic acid, and halogenated derivatives
Wissenschaftliche Forschungsanwendungen
1-Ethyl-4-methoxy-2-methylbenzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of fragrances, flavors, and other specialty chemicals
Wirkmechanismus
The mechanism of action of 1-ethyl-4-methoxy-2-methylbenzene in chemical reactions involves the interaction of its functional groups with various reagents. For example, in electrophilic aromatic substitution, the methoxy group activates the benzene ring towards electrophilic attack by donating electron density through resonance and inductive effects. This increases the reactivity of the ring towards electrophiles, facilitating substitution reactions .
Vergleich Mit ähnlichen Verbindungen
- 1-Ethyl-4-methoxybenzene
- 1-Methyl-4-methoxybenzene
- 1-Ethyl-2-methylbenzene
Comparison: 1-Ethyl-4-methoxy-2-methylbenzene is unique due to the presence of both an ethyl and a methoxy group on the benzene ring, which influences its reactivity and physical properties. Compared to 1-ethyl-4-methoxybenzene, the additional methyl group in this compound can lead to different steric and electronic effects, affecting its chemical behavior and applications .
Eigenschaften
CAS-Nummer |
61000-06-4 |
|---|---|
Molekularformel |
C10H14O |
Molekulargewicht |
150.22 g/mol |
IUPAC-Name |
1-ethyl-4-methoxy-2-methylbenzene |
InChI |
InChI=1S/C10H14O/c1-4-9-5-6-10(11-3)7-8(9)2/h5-7H,4H2,1-3H3 |
InChI-Schlüssel |
RVZTXPNWMVCLCT-UHFFFAOYSA-N |
Kanonische SMILES |
CCC1=C(C=C(C=C1)OC)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![tert-Butyl (7'-methyl-5'-oxo-5',7'-dihydrospiro[cyclopropane-1,8'-pyrano[4,3-b]pyridin]-2'-yl)carbamate](/img/structure/B13942003.png)
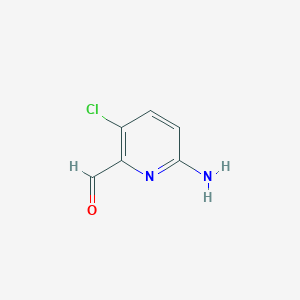
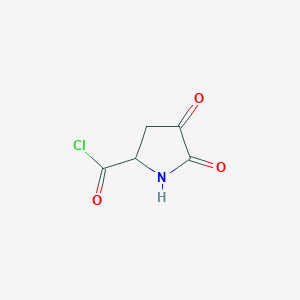
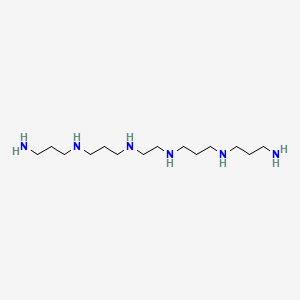

![1-Chloro-8-(3,4-dimethylphenoxymethyl)-3-ethyl-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine](/img/structure/B13942031.png)

